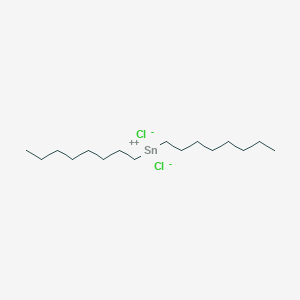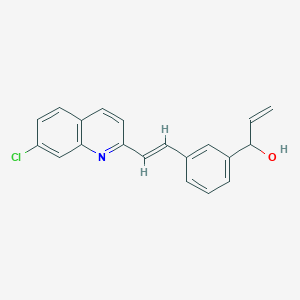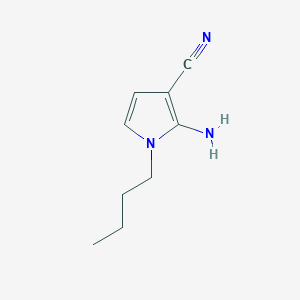![molecular formula C9H7NOS2 B049677 1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone CAS No. 121942-10-7](/img/structure/B49677.png)
1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone, also known as benzothiazole ketone, is a heterocyclic compound that has been widely studied for its potential applications in various fields. This compound has a unique structure that makes it an interesting target for synthesis and investigation. In
Mécanisme D'action
The mechanism of action of 1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone is not fully understood. However, it has been proposed that the compound induces cell death in cancer cells by activating the caspase pathway. It has also been suggested that the compound inhibits the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In vivo studies have shown that the compound can reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone in lab experiments is its potent anticancer activity. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its low solubility, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone. One direction is to further investigate its mechanism of action in cancer cells. Another direction is to explore its potential applications in other fields, such as agriculture and environmental science. Additionally, the development of new synthetic methods for this compound could lead to the discovery of new derivatives with improved properties.
Applications De Recherche Scientifique
1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been found to exhibit potent anticancer activity against various cancer cell lines. It has also been reported to possess antibacterial, antifungal, and antiviral properties.
Propriétés
Numéro CAS |
121942-10-7 |
|---|---|
Nom du produit |
1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone |
Formule moléculaire |
C9H7NOS2 |
Poids moléculaire |
209.3 g/mol |
Nom IUPAC |
1-(2-sulfanylidene-3H-1,3-benzothiazol-5-yl)ethanone |
InChI |
InChI=1S/C9H7NOS2/c1-5(11)6-2-3-8-7(4-6)10-9(12)13-8/h2-4H,1H3,(H,10,12) |
Clé InChI |
IBSFHEGRYPCUIA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)SC(=S)N2 |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)SC(=S)N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


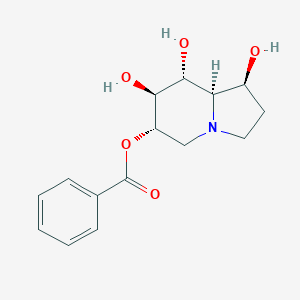
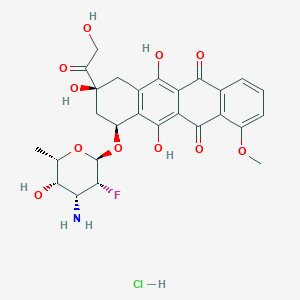


![Benzo[ghi]fluoranthene](/img/structure/B49607.png)
